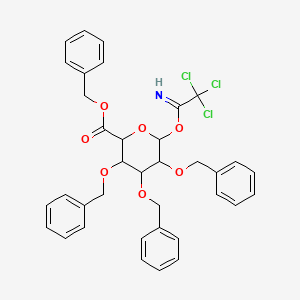
2,3,4-Tri-O-benzyl-a-D-glucuronic acid benzyl ester trichloroacetimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tri-O-benzyl-a-D-glucuronic acid benzyl ester trichloroacetimidate is a highly fluorinated monosaccharide that can be synthesized from D-glucose. This synthetic oligosaccharide has shown the ability to be modified with various groups, making it a versatile compound in research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-benzyl-a-D-glucuronic acid benzyl ester trichloroacetimidate typically involves the protection of hydroxyl groups in D-glucose, followed by selective benzylation. The trichloroacetimidate group is then introduced to facilitate glycosylation reactions. Common reagents used in these reactions include benzyl chloride, trichloroacetonitrile, and base catalysts such as sodium hydride .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for scaling up. The use of automated synthesizers and optimized reaction conditions can enhance yield and purity, making it feasible for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Tri-O-benzyl-a-D-glucuronic acid benzyl ester trichloroacetimidate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of benzyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
2,3,4-Tri-O-benzyl-a-D-glucuronic acid benzyl ester trichloroacetimidate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,4-Tri-O-benzyl-a-D-glucuronic acid benzyl ester trichloroacetimidate involves its role as a glycosyl donor in glycosylation reactions. The trichloroacetimidate group facilitates the formation of glycosidic bonds by acting as a leaving group, allowing the transfer of the glycosyl moiety to an acceptor molecule. This process is crucial in the synthesis of oligosaccharides and glycoconjugates .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4-Tri-O-benzyl-D-glucuronide benzyl ester: Another benzylated glucuronic acid derivative used in similar applications.
Methyl 2,3,4-tri-O-benzyl-a-D-glucopyranoside: A related compound with similar protective groups but different functionalization.
Uniqueness
2,3,4-Tri-O-benzyl-a-D-glucuronic acid benzyl ester trichloroacetimidate is unique due to its trichloroacetimidate group, which enhances its reactivity in glycosylation reactions. This makes it a valuable tool in the synthesis of complex carbohydrates and glycoconjugates .
Propriétés
Formule moléculaire |
C36H34Cl3NO7 |
|---|---|
Poids moléculaire |
699.0 g/mol |
Nom IUPAC |
benzyl 3,4,5-tris(phenylmethoxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C36H34Cl3NO7/c37-36(38,39)35(40)47-34-32(44-23-27-17-9-3-10-18-27)30(43-22-26-15-7-2-8-16-26)29(42-21-25-13-5-1-6-14-25)31(46-34)33(41)45-24-28-19-11-4-12-20-28/h1-20,29-32,34,40H,21-24H2 |
Clé InChI |
BPINMQTUNMBWAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OC(=N)C(Cl)(Cl)Cl)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(3-iodophenyl)propanoi+](/img/structure/B12313753.png)
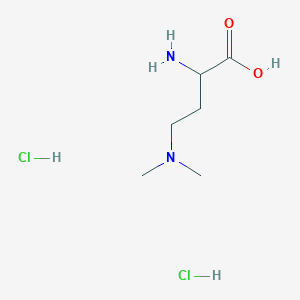

![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B12313771.png)
![rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans](/img/structure/B12313773.png)

![{3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride](/img/structure/B12313788.png)
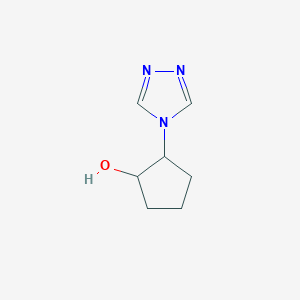
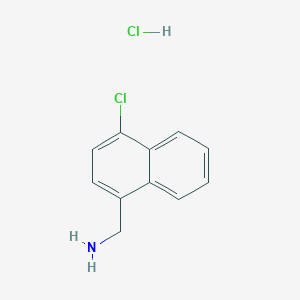
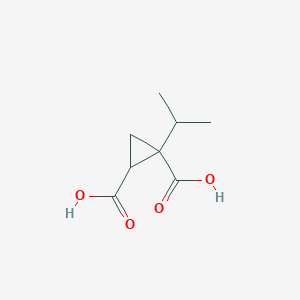
![6-[4-[(4-Fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12313819.png)
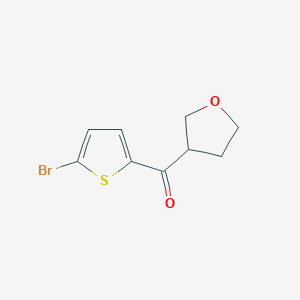
![2-[(1r)-1-Azidopropyl]pyridine](/img/structure/B12313842.png)

